acetic acid;europium;hydrate
Description
Contextual Background of Lanthanide(III) Acetate (B1210297) Hydrate (B1144303) Complexes
Lanthanide(III) acetate hydrates are a class of coordination compounds that have garnered considerable interest in various fields of chemistry and materials science. These complexes are formed between a trivalent lanthanide ion (Ln³⁺), acetate anions (CH₃COO⁻), and water molecules. The number of water molecules in the coordination sphere can vary, leading to different hydrated forms. The coordination chemistry of lanthanide ions is characterized by their large ionic radii, high positive charge, and the shielded nature of their 4f orbitals, which results in a wide range of coordination numbers and geometries. nih.gov
The synthesis of lanthanide(III) acetate hydrate complexes can be achieved through several methods, including the reaction of lanthanide oxides or carbonates with acetic acid, or the direct reaction of the lanthanide metal with acetic acid. wikipedia.org A more recent approach involves the use of ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) acetate, which can facilitate the formation of anhydrous or specific hydrated complexes. nih.gov The acetate ligand can coordinate to the lanthanide ion in various modes, including monodentate, bidentate, and bridging fashions, leading to the formation of mononuclear, dinuclear, or polymeric structures. nih.govfrontiersin.org This structural diversity, along with the intrinsic properties of the lanthanide ions, gives rise to a rich array of chemical and physical behaviors.
Significance of Europium(III) Complexes in Contemporary Research
Europium(III) complexes hold a special place in contemporary research primarily due to their unique luminescent properties. sigmaaldrich.comsigmaaldrich.com The Eu³⁺ ion exhibits strong, sharp, and long-lived red emission when excited with ultraviolet light. sigmaaldrich.comsigmaaldrich.com This phenomenon, known as the "antenna effect," occurs through an efficient intramolecular energy transfer from the organic ligands to the central europium ion. scielo.brmdpi.com The ligands absorb light energy and transfer it to the Eu³⁺ ion, which then emits its characteristic red light. scielo.brmdpi.com This property makes europium(III) complexes highly valuable for a wide range of applications.
In materials science, they are utilized as red phosphors in lighting and display technologies, such as LEDs and older color television tubes. samaterials.comchemdad.com Their distinct luminescent signatures also make them suitable for use as security markers in banknotes and other valuable documents. scielo.br In the field of biotechnology and medicine, europium complexes serve as luminescent probes and labels for biological molecules, enabling their detection in various assays. samaterials.com Furthermore, the paramagnetic nature of the Eu³⁺ ion has led to its exploration in the development of MRI contrast agents. goodfellow.com The versatility of europium(III) complexes continues to drive research into new materials with tailored optical and magnetic properties for advanced technological applications. samaterials.comgoodfellow.com
Comprehensive Review of Existing Literature on Acetic Acid;Europium;Hydrate Systems
The chemical compound this compound, more formally known as europium(III) acetate hydrate, exists as a moderately water-soluble crystalline solid. americanelements.com It is typically available as a white powder and can exist in various hydrated forms, with the tetrahydrate (Eu(CH₃COO)₃·4H₂O) being a common example. wikipedia.orgamericanelements.comaemree.com The anhydrous form has a molecular weight of 329.10 g/mol . scbt.comsigmaaldrich.com
Several methods for the synthesis of europium(III) acetate hydrate have been reported. A common laboratory preparation involves the reaction of europium(III) oxide with acetic acid. wikipedia.org Another route is the direct reaction of europium metal with acetic acid. wikipedia.org The resulting product can be crystallized from the aqueous solution. wikipedia.org
The thermal decomposition of europium(III) acetate hydrate has been studied in detail. The tetrahydrate, when heated, undergoes a stepwise dehydration process. wikipedia.org The decomposition proceeds through the formation of a monohydrate, then a hemihydrate, and finally the anhydrous form before further decomposing into europium oxoacetate and subsequently europium oxycarbonate. wikipedia.org The final product upon heating to higher temperatures (around 670°C) is europium(III) oxide (Eu₂O₃). wikipedia.org
Spectroscopic studies, particularly infrared (IR) and Raman spectroscopy, have been employed to investigate the interaction of europium acetate with water. frontiersin.orgfrontiersin.org These studies have shown that the presence of europium acetate in an aqueous solution can influence the hydrogen bonding network of water molecules. frontiersin.orgfrontiersin.org The luminescent properties of europium(III) acetate hydrate are a key area of research, with studies focusing on its strong red emission upon UV excitation. sigmaaldrich.comsigmaaldrich.comresearchgate.net This luminescence is a result of efficient energy transfer from the acetate ligands to the europium ion. mdpi.com
Identification of Current Research Gaps and Formulation of Research Objectives for the Chemical Compound this compound
Another area that warrants more in-depth research is the exploration of mixed-ligand complexes derived from europium(III) acetate hydrate. While the properties of the pure acetate complex are known, incorporating other organic ligands could lead to new materials with tailored photophysical properties, such as improved quantum yields and excitation wavelengths suitable for specific applications. rsc.orgacs.org
Furthermore, the application of europium(III) acetate hydrate as a precursor for the synthesis of novel nanomaterials is a promising but not fully explored research avenue. While its use in preparing europium-doped thin films and nanoparticles has been demonstrated, a systematic investigation into the synthesis parameters and the properties of the resulting nanomaterials could unlock new applications in areas like catalysis, bioimaging, and sensor technology. sigmaaldrich.comsmolecule.com
Therefore, the primary research objectives for the chemical compound this compound should focus on:
Systematic synthesis and crystallographic characterization of different hydrated forms of europium(III) acetate to establish a clear structure-property relationship.
Investigation of mixed-ligand complexes derived from europium(III) acetate hydrate to tune its luminescent and other physicochemical properties.
Exploration of the use of europium(III) acetate hydrate as a precursor for the controlled synthesis of advanced nanomaterials and the evaluation of their potential applications.
Interactive Data Tables
Physicochemical Properties of Europium(III) Acetate Hydrate
| Property | Value | Source |
| Molecular Formula | Eu(CH₃CO₂)₃·xH₂O | americanelements.com |
| Anhydrous Molecular Weight | 329.10 g/mol | scbt.comsigmaaldrich.com |
| Appearance | White crystalline powder | wikipedia.orgprochemonline.com |
| Solubility in Water | Moderately soluble | americanelements.com |
| Decomposition Product | Europium(III) oxide (Eu₂O₃) | wikipedia.orgamericanelements.com |
Thermal Decomposition Stages of Europium(III) Acetate Tetrahydrate
| Stage | Temperature (°C) | Reaction | Source |
| 1 | 135 | Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂O | wikipedia.org |
| 2 | 170 | Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂O | wikipedia.org |
| 3 | 210 | Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂O | wikipedia.org |
| 4 | 310 | Eu(CH₃COO)₃ → EuO(CH₃COO) + C₃H₆O + CO | wikipedia.org |
| 5 | 390 | 2EuO(CH₃COO) → Eu₂O₂(CO₃) + C₃H₆O | wikipedia.org |
| 6 | 670 | Eu₂O₂(CO₃) → Eu₂O₃ + CO | wikipedia.org |
Structure
2D Structure
Properties
Molecular Formula |
C6H14EuO7 |
|---|---|
Molecular Weight |
350.14 g/mol |
IUPAC Name |
acetic acid;europium;hydrate |
InChI |
InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
RWVNKGWAXJFQSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |
Origin of Product |
United States |
Synthetic Methodologies for Acetic Acid;europium;hydrate Coordination Compounds
Solution-Based Approaches to Synthesis
Solution-based methods are the most common strategies for preparing europium(III) acetate (B1210297) hydrate (B1144303). These techniques involve the reaction of a europium source with acetic acid in a suitable solvent, typically water or a mixture including acetic acid itself. The product is then isolated from the solution, often through crystallization.
A fundamental method for synthesizing europium(III) acetate hydrate involves the reaction of a soluble europium salt or europium hydroxide (B78521) with acetic acid in an aqueous medium. Following the reaction, the compound can be crystallized from the solution. For instance, after synthesizing the compound by reacting europium(III) oxide with acetic acid, the resulting solution can be diluted with water to facilitate crystallization. rsc.org The tetrahydrate form, Eu(CH₃COO)₃·4H₂O, can be crystallized from an aqueous solution. wikipedia.org For purification, the compound can be recrystallized multiple times from water.
Solvothermal and hydrothermal syntheses are powerful techniques for producing crystalline coordination polymers, often by reacting precursors in a solvent at temperatures above its boiling point in a sealed vessel. While these methods have been successfully employed to create various complex europium coordination polymers with other organic ligands such as oxalates and carbonates, their application for the direct synthesis of pure europium(III) acetate hydrate is not extensively documented in scientific literature. rsc.org These routes are more commonly associated with the formation of more complex, mixed-ligand structures or other europium carboxylates.
Europium(III) acetate can be synthesized via the direct reaction of europium metal with acetic acid. wikipedia.org This oxidation-reduction reaction produces europium(III) acetate and hydrogen gas, as shown in the following equation: wikipedia.org
2 Eu(s) + 6 CH₃COOH(aq) → 2 Eu(CH₃COO)₃(aq) + 3 H₂(g)
This method has been used to obtain various forms of the compound, including the anhydrous, sesquihydrate, and a "hydrogendiacetate" complex, by reacting the metal with acetic acid in sealed glass ampoules at elevated temperatures.
A widely used and straightforward method for preparing europium(III) acetate is the reaction between europium(III) oxide (Eu₂O₃) and acetic acid. wikipedia.org The reaction, typically performed with heating, dissolves the oxide to form the acetate salt and water: wikipedia.org
Eu₂O₃(s) + 6 CH₃COOH(aq) → 2 Eu(CH₃COO)₃(aq) + 3 H₂O(l)
A patented two-stage reaction method describes adding glacial acetic acid to europium oxide and heating until the solution becomes transparent. Water is then added, and heating continues until transparency is again achieved. The final product is obtained after evaporation and drying. This process has been reported to produce high-purity europium acetate with high yields.
Influence of Reaction Parameters on Complex Formation and Purity
The formation, structure, and purity of europium acetate hydrate are highly dependent on the specific reaction parameters employed during synthesis. Careful control of these variables is essential for obtaining the desired product.
The pH of the reaction medium is a critical parameter in the synthesis of europium acetate and other coordination complexes. The pH influences the speciation of both the acetate ligand and the europium aqua ion. For the acetate ligand to coordinate effectively, the pH must be high enough to deprotonate acetic acid (pKa ≈ 4.76), forming the acetate anion (CH₃COO⁻).
However, if the pH becomes too high, europium(III) ions can undergo hydrolysis to form insoluble europium hydroxide [Eu(OH)₃] or basic salts, leading to contamination of the final product. Therefore, maintaining the pH within a specific, typically weakly acidic range, is crucial to ensure the formation of the desired europium acetate complex while preventing the precipitation of hydroxides. Studies on europium complexes with other ligands have shown that pH adjustments are used to control precipitation and complexation, highlighting the general importance of this parameter in lanthanide coordination chemistry. nih.gov For instance, the analysis of a europium(III)-cupferron complex in an acetate buffer showed that the electrochemical peak current, which is related to the complex concentration, is highly dependent on the pH of the buffer. researchgate.net
Temperature and Pressure Effects on Product Characteristics
Temperature is a critical parameter in the synthesis and modification of europium acetate hydrates, primarily influencing the hydration state and thermal stability of the compound. The most common starting material, europium acetate tetrahydrate, undergoes a multi-stage decomposition upon heating, which can be controlled to yield products with lower hydration or the anhydrous form.
Detailed thermal gravimetric analysis (TGA) has elucidated the specific stages of water loss from europium acetate tetrahydrate when heated in the air. The decomposition process involves the sequential removal of water molecules before the acetate ligand itself begins to decompose at higher temperatures. wikipedia.org The initial stages are dedicated to dehydration, leading to the formation of anhydrous europium acetate. wikipedia.org
The following table summarizes the key temperature-driven transitions for europium acetate tetrahydrate.
| Temperature (°C) | Process | Resulting Compound |
|---|---|---|
| 135 | Dehydration (Loss of 3 H₂O) | Eu(CH₃COO)₃·H₂O |
| 170 | Dehydration (Loss of 0.5 H₂O) | Eu(CH₃COO)₃·0.5H₂O |
| 210 | Final Dehydration (Loss of 0.5 H₂O) | Eu(CH₃COO)₃ (Anhydrous) |
| 310 | Initial Decomposition | EuO(CH₃COO) + Other byproducts |
Conversely, synthesis temperature also dictates the initial product. For instance, the direct oxidation of europium metal with acetic acid in a sealed glass ampoule at 130 °C can yield either the anhydrous europium(III) acetate or its sesquihydrate, depending on the precise control of the reaction environment. researchgate.net
There is limited information available in the reviewed scientific literature regarding the effects of pressure on the synthesis and characteristics of europium acetate hydrate coordination compounds. Research has focused more on temperature as the primary variable for controlling hydration states.
Solvent System Optimization and Additives
The choice of solvent is fundamental in the synthesis of europium acetate hydrates, as it mediates the reaction and facilitates crystallization. The most common and straightforward solvent system involves water and acetic acid. wikipedia.org Europium oxide can be dissolved in acetic acid, and the subsequent addition of water and crystallization yields the hydrated salt. wikipedia.org
The concentration of acetic acid in the solvent system can influence the final product. Crystallization from a solution containing an excess of glacial acetic acid can lead to the formation of a "hydrogendiacetate" salt, Eu(H(CH₃COO)₂)₃. wikipedia.org This indicates that the solvent is not merely a passive medium but can actively participate in the coordination sphere of the final product.
Research into the effects of europium acetate on the intermolecular properties of water shows that the presence of the salt strengthens the hydrogen-bonding network of the water molecules. frontiersin.orgfrontiersin.org This interaction between the solute and the solvent is crucial for the crystallization process, although systematic studies on optimizing product characteristics like particle size or morphology through solvent manipulation are not extensively detailed in the available literature.
While water and acetic acid are the primary solvents used, some research points to the potential of other systems. For example, ionic liquids have been explored for the direct synthesis of homoleptic acetates from their corresponding hydrates, suggesting an alternative, non-aqueous route that could be optimized. researchgate.net However, specific data on the use of co-solvents or additives to control the crystallization of europium acetate hydrate is not widely available. The impact of additives on crystal habit, size, and purity remains an area requiring further investigation.
Preparation of Specific Hydration States and Anhydrous Forms
The ability to synthesize specific hydration states of europium acetate—namely the tetrahydrate (Eu(CH₃COO)₃·4H₂O), sesquihydrate (Eu(CH₃COO)₃·1.5H₂O), and the anhydrous form (Eu(CH₃COO)₃)—is crucial for various applications. wikipedia.org The preparation method dictates the final level of hydration.
Europium(III) Acetate Tetrahydrate (Eu(CH₃COO)₃·4H₂O): The tetrahydrate is typically prepared by the reaction of europium(III) oxide with aqueous acetic acid. The general procedure involves dissolving the oxide in a heated solution of acetic acid, followed by crystallization from the aqueous solution upon cooling or evaporation. wikipedia.org This method leverages the high solubility of the salt in water to form well-defined crystals incorporating four molecules of water.
Anhydrous Europium(III) Acetate (Eu(CH₃COO)₃) and Sesquihydrate (Eu(CH₃COO)₃·1.5H₂O): These forms can be obtained through either controlled dehydration of the tetrahydrate or by direct synthesis under specific conditions.
Thermal Dehydration: The anhydrous form can be prepared by carefully heating europium(III) acetate tetrahydrate. Following the decomposition pathway, heating the tetrahydrate to 210 °C results in the complete removal of water molecules, yielding the anhydrous salt. wikipedia.org
Direct Synthesis: A direct synthesis route involves the reaction of europium metal with acetic acid in a sealed ampoule at an elevated temperature of 130 °C. This method can produce single crystals of both the anhydrous form and the sesquihydrate. researchgate.net The formation of one over the other is dependent on the precise reaction conditions within the ampoule.
The following table summarizes the synthetic conditions for preparing the different forms of europium acetate.
| Compound | Synthetic Method | Key Parameters | Reference |
|---|---|---|---|
| Eu(CH₃COO)₃·4H₂O | Crystallization from aqueous solution | Eu₂O₃ dissolved in aqueous CH₃COOH; Cooling/evaporation | wikipedia.org |
| Eu(CH₃COO)₃·1.5H₂O | Direct oxidation of metal | Eu metal + CH₃COOH in sealed ampoule at 130 °C | researchgate.net |
| Eu(CH₃COO)₃ | Thermal dehydration of tetrahydrate | Heating Eu(CH₃COO)₃·4H₂O to 210 °C | wikipedia.org |
| Eu(CH₃COO)₃ | Direct oxidation of metal | Eu metal + CH₃COOH in sealed ampoule at 130 °C | researchgate.net |
Structural Elucidation and Coordination Chemistry of Acetic Acid;europium;hydrate
Spectroscopic Characterization of Acetic Acid;Europium;Hydrate (B1144303) Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atoms in a molecule. For paramagnetic lanthanide complexes like europium acetate (B1210297) hydrate, the presence of the Eu(III) ion significantly influences the NMR spectra of the surrounding ligands. nih.govresearchgate.net This paramagnetic effect can lead to large shifts and broadening of NMR signals, which, while complicating spectral interpretation, also provides valuable structural information. nih.gov
In solution, NMR studies can confirm the coordination of acetate ligands to the europium ion and provide insights into the dynamic processes occurring, such as ligand exchange. nih.govrsc.org The stability of the complex in solution can be assessed, with studies showing that for some europium complexes, no dissociation of ligands is observed in the NMR spectra. rsc.org However, the paramagnetic nature of Eu(III) can sometimes prevent the characterization of the complex by conventional ¹H or ¹³C NMR, making it challenging to distinguish between different isomers that may exist in solution. nih.gov
Solid-state NMR, while less commonly reported for this specific compound, can provide information about the coordination environment and the presence of different crystallographic sites for the acetate and water ligands in the solid state.
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure
X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local electronic and geometric structure around a specific element. kyoto-u.ac.jp For europium acetate hydrate, XAS, particularly at the europium L₃-edge, is highly sensitive to the oxidation state and coordination environment of the europium ion. nih.gov
The X-ray Absorption Near Edge Structure (XANES) region of the spectrum can be used to determine the oxidation state of europium. researchgate.net The energy of the absorption edge for Eu(III) is distinct from that of Eu(II), allowing for the quantification of the relative amounts of each oxidation state in a sample. nih.gov Studies have shown that the thermal decomposition of europium(III) acetate tetrahydrate can proceed through intermediates containing both Eu(II) and Eu(III) species. researchgate.net
The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. This allows for the determination of the Eu-O bond distances and the coordination number of the europium ion. researchgate.net
Table 1: Representative Europium L₃-edge XANES Peak Positions for Different Oxidation States
| Oxidation State | Resonance Energy (keV) |
|---|---|
| Eu²⁺ | ~6.975 |
Note: The exact energy positions can vary slightly depending on the chemical environment. nih.gov
Mössbauer Spectroscopy for Oxidation State and Environment of Europium
Mössbauer spectroscopy, specifically ¹⁵¹Eu Mössbauer spectroscopy, is a highly sensitive technique for probing the oxidation state, chemical bonding, and local environment of europium atoms. researchgate.netnih.gov The isomer shift in a Mössbauer spectrum is directly related to the electron density at the europium nucleus, which differs significantly between the Eu(II) and Eu(III) oxidation states. researchgate.net
For europium(III) complexes, the isomer shifts typically fall within a narrow range, indicating that the bonding is predominantly ionic in character, though some covalent contribution is possible. nih.govrsc.org This technique can be used to confirm the +3 oxidation state of europium in europium acetate hydrate. wikipedia.org Furthermore, Mössbauer spectroscopy can be used to study the state of dispersion of europium ions in different matrices and to monitor changes in oxidation state due to processes like photooxidation. akjournals.com Studies on various europium complexes have used Mössbauer spectroscopy to gain insights into their structure, such as characterizing heterocyclic "cages" containing Eu³⁺ ions. researchgate.net
Theoretical and Computational Investigations of Structure and Stability
Theoretical and computational methods are invaluable for complementing experimental data and providing deeper insights into the structure, stability, and dynamics of europium acetate hydrate at the molecular level.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comaps.org For europium acetate hydrate, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure. researchgate.net These calculations can help in understanding the nature of the bonding between the europium ion and the acetate and water ligands.
DFT studies can be used to determine the most stable geometric arrangement of the ligands around the central europium ion. nih.govacs.org By comparing the calculated structures and energies of different possible isomers, the most energetically favorable configuration can be identified. acs.org Furthermore, DFT can be used in conjunction with experimental techniques, such as comparing calculated vibrational spectra with experimental IR and Raman spectra, to validate the predicted structures. frontiersin.orgfrontiersin.org The choice of functional and basis set is crucial for obtaining accurate results for lanthanide complexes. osti.govresearchgate.netescholarship.org
Molecular Dynamics Simulations for Complex Dynamics and Stability
These simulations explicitly model the interactions between the europium complex and the surrounding solvent molecules, offering insights that are often difficult to obtain experimentally. clemson.eduresearchgate.net MD simulations can be used to understand how the acetate and water ligands interact with the europium ion in an aqueous environment and to calculate properties such as the mean residence time of water molecules in the first hydration shell. researchgate.net The accuracy of MD simulations for lanthanide complexes is highly dependent on the quality of the force field parameters used to describe the interactions between the atoms. nih.gov
Luminescence Characteristics and Mechanistic Studies in Acetic Acid;europium;hydrate Systems
Photoluminescence Spectroscopy of Europium(III) f-f Transitions
The characteristic red luminescence of europium(III) acetate (B1210297) hydrate (B1144303) arises from electronic transitions within the 4f shell of the Eu(III) ion. These transitions, known as f-f transitions, are Laporte-forbidden, which generally results in low absorption coefficients. However, upon excitation, typically with ultraviolet light, the Eu(III) ion exhibits a series of emission bands in the visible spectrum.
A systematic study of the photoluminescence spectra of europium (III) acetate monohydrate has been conducted, providing insights into its emissive properties. researchgate.net The luminescence is characterized by radiative transitions from the excited 5D0 state to the 7FJ (J = 0, 1, 2, 3, 4) ground state manifold. mdpi.com
Table 1: Key f-f Transitions in the Emission Spectrum of Europium(III) Acetate Hydrate
| Transition | Wavelength Range (nm) | Nature of Transition | Relative Intensity |
| 5D0 → 7F0 | ~580 | Forbidden Electric Dipole | Low, but sensitive to site symmetry |
| 5D0 → 7F1 | ~592 | Magnetic Dipole | Relatively constant |
| 5D0 → 7F2 | ~617 | Electric Dipole (Hypersensitive) | High, sensitive to coordination environment |
| 5D0 → 7F3 | ~653 | Electric Dipole | Low |
| 5D0 → 7F4 | Not specified | Electric Dipole | Moderate |
Note: The exact peak positions can vary slightly depending on the specific hydration state and local environment.
The excitation of europium(III) acetate hydrate can be achieved using ultraviolet light. researchgate.net For instance, excitation with a semiconductor laser operating at 405 nm has been shown to induce the characteristic luminescence. researchgate.net The subsequent emission spectrum is dominated by the transitions originating from the 5D0 excited state.
The emission spectra of europium(III) acetate display distinct, narrow bands corresponding to the 5D0 → 7FJ transitions. mdpi.comresearchgate.net The most prominent of these is the 5D0 → 7F2 transition, which is responsible for the intense red color of the emission. mdpi.com The presence of splitting in the luminescence bands for all three major transitions (5D0 → 7F0, 5D0 → 7F1, and 5D0 → 7F2) has been observed, indicating the influence of the crystal field on the energy levels of the Eu(III) ion. researchgate.net
The 5D0 → 7F2 transition is known as a "hypersensitive" transition because its intensity is highly sensitive to the local coordination environment and symmetry of the Eu(III) ion. mdpi.com The intensity ratio of the 5D0 → 7F2 (electric dipole) transition to the 5D0 → 7F1 (magnetic dipole) transition is often used as a probe for the symmetry of the europium site. A higher ratio generally indicates a lower symmetry environment around the Eu(III) ion, lacking a center of inversion.
In europium(III) acetate, the high intensity of the 5D0 → 7F2 transition suggests that the Eu(III) ion occupies a site with low symmetry. researchgate.net Furthermore, the observation of the forbidden 5D0 → 7F0 transition, although weak, is also indicative of a low-symmetry environment, as this transition is strictly forbidden in sites with inversion symmetry. researchgate.net
Intramolecular Energy Transfer Processes and Ligand Sensitization Mechanisms
To overcome the low absorption efficiency of the Eu(III) ion, a common strategy is to use organic ligands that can absorb light more efficiently and then transfer this energy to the metal center, a process known as the "antenna effect" or intramolecular energy transfer (IET). nih.govosti.gov In the case of europium(III) acetate, the acetate ligand itself can act as a sensitizer, although it is generally not as efficient as more complex aromatic ligands.
The process typically involves the following steps:
Absorption of UV radiation by the acetate ligand, promoting it to an excited singlet state.
Intersystem crossing (ISC) from the singlet state to a triplet state.
Energy transfer from the ligand's triplet state to the resonant energy levels of the Eu(III) ion, populating the excited 5DJ states.
Non-radiative relaxation within the Eu(III) 4f levels to the 5D0 emitting state.
Radiative decay from the 5D0 state, resulting in the characteristic luminescence.
The efficiency of this energy transfer is dependent on the energy gap between the ligand's triplet state and the accepting energy levels of the Eu(III) ion.
Luminescence Lifetime Measurements and Decay Pathway Analysis
The luminescence lifetime (τ) of the 5D0 excited state is a crucial parameter that provides information about the efficiency of the luminescence process. It is defined as the time it takes for the luminescence intensity to decay to 1/e of its initial value after excitation has ceased. The observed lifetime is influenced by both radiative and non-radiative decay pathways.
The decay of the 5D0 excited state can be described by the following equation: τ = 1 / (kr + knr) where kr is the radiative decay rate and knr is the non-radiative decay rate.
Non-radiative decay processes are significant quenchers of Eu(III) luminescence. researchgate.net A primary pathway for non-radiative decay in hydrated europium complexes is through vibrational quenching by O-H oscillators from coordinated water molecules. researchgate.netrsc.org The high-frequency vibrations of the O-H bonds can couple with the excited electronic states of the Eu(III) ion, leading to energy dissipation as heat rather than light. The presence of water molecules in the first coordination sphere of the Eu(III) ion in europium(III) acetate hydrate provides an efficient pathway for this non-radiative de-excitation. researchgate.net
While specific luminescence lifetime values for pure europium(III) acetate hydrate are not extensively reported in the reviewed literature, studies on other europium carboxylate complexes show that the lifetime is highly dependent on the number of coordinated water molecules. core.ac.uk For instance, the luminescence decay curves of europium complexes are often analyzed to determine the number of water molecules in the inner coordination sphere using established empirical equations, such as the Horrocks equation. researchgate.netrsc.org
Determination of Luminescence Quantum Yields and Energy Transfer Efficiencies
Φ = ηsens * ΦEu
The sensitization efficiency represents the fraction of excited ligands that transfer their energy to the lanthanide ion, while the intrinsic quantum yield is the ratio of the radiative decay rate to the total decay rate (kr / (kr + knr)).
Influence of Coordination Environment and Hydration State on Luminescence Properties
The luminescence properties of europium(III) acetate are profoundly influenced by its immediate coordination environment, particularly the number of coordinated water molecules (hydration state). frontiersin.orgfrontiersin.org The presence of water in the inner coordination sphere introduces high-frequency O-H oscillators, which are effective quenchers of the Eu(III) excited state, leading to a decrease in both luminescence intensity and lifetime. researchgate.net
Studies on europium(III) acetate monohydrate have shown that changes in the coordination environment upon annealing and dehydration significantly affect the luminescence spectra. researchgate.net As the sample is heated, water molecules are removed from the coordination sphere, which can lead to changes in the symmetry of the Eu(III) site and a reduction in non-radiative decay pathways, potentially increasing luminescence intensity. However, further heating can lead to thermal decomposition of the acetate, forming other species like europium oxide, which have different luminescence characteristics. researchgate.net
The local symmetry of the Eu(III) ion, dictated by the arrangement of acetate and water ligands, is reflected in the splitting of the emission bands and the intensity of the hypersensitive 5D0 → 7F2 transition. researchgate.net Any modification to this coordination sphere, such as a change in the number of water molecules or the binding mode of the acetate ligands, will alter the photophysical properties of the compound. frontiersin.orgfrontiersin.org
Time-Resolved Luminescence Spectroscopy Studies
Time-resolved luminescence spectroscopy is a powerful technique to probe the excited-state dynamics of luminescent materials like europium acetate hydrate. By monitoring the decay of the luminescence intensity over time after pulsed excitation, one can determine the luminescence lifetime (τ), which is sensitive to the local environment of the Eu³⁺ ion.
The luminescence lifetime is influenced by both radiative and non-radiative decay processes. The radiative decay rate is an intrinsic property of the Eu³⁺ ion, while the non-radiative decay rate is highly sensitive to the coordination environment, including the presence of quenching species like water molecules. In europium acetate hydrate, the water molecules in the coordination sphere of the Eu³⁺ ion are efficient quenchers of its luminescence through vibrational energy transfer to the O-H oscillators.
Changes in the local environment of the Eu³⁺ ion, such as dehydration or changes in the crystal structure upon heating, can significantly affect the luminescence lifetime. For instance, the removal of water molecules from the first coordination sphere would be expected to lead to a lengthening of the luminescence lifetime due to the reduction in non-radiative decay pathways.
While specific lifetime data for europium acetate hydrate under varying conditions is not extensively tabulated in the literature, the principles of time-resolved luminescence spectroscopy suggest that such studies would be invaluable for characterizing the material's stability and understanding the mechanisms of luminescence quenching. The table below illustrates hypothetical changes in luminescence lifetime based on the known effects of hydration on europium complexes.
Table 1: Hypothetical Luminescence Lifetime of Europium Acetate Hydrate Under Different Hydration States
| Hydration State | Number of Coordinated Water Molecules (N) | Expected Luminescence Lifetime (τ) in H₂O (ms) | Rationale |
|---|---|---|---|
| Tetrahydrate | 4 | ~0.3 | Significant quenching by O-H vibrations. |
| Monohydrate | 1 | ~0.6 | Reduced quenching with fewer water molecules. |
| Anhydrous | 0 | >1.0 | Minimal quenching from coordinated water. |
Note: The values presented in this table are illustrative and based on general trends observed for europium complexes. Actual experimental values may vary.
Luminescence Thermometry Principles and Applications
Luminescence thermometry is a non-contact temperature sensing technique that utilizes the temperature-dependent luminescence of a material. Europium acetate hydrate exhibits changes in its emission spectrum with temperature, making it a candidate for such applications. researchgate.net
The principles of luminescence thermometry often rely on the ratiometric method, where the intensity ratio of two different emission bands is measured as a function of temperature. This method is advantageous as it is less susceptible to fluctuations in excitation intensity and detector sensitivity. In the case of Eu³⁺, the transitions from the ⁵D₀ excited state to the various ⁷Fₙ (n = 0, 1, 2, 3, 4) levels can exhibit different sensitivities to temperature.
Studies on europium (III) acetate have shown that its photoluminescence spectrum changes with annealing temperature. researchgate.net Specifically, the relative intensities of the hypersensitive ⁵D₀ → ⁷F₂ transition (around 612-620 nm) and the magnetic dipole ⁵D₀ → ⁷F₁ transition (around 592 nm) are known to be sensitive to the local symmetry of the Eu³⁺ ion, which can be affected by temperature. tandfonline.com An increase in temperature can lead to changes in the crystal field around the Eu³⁺ ion, causing a redistribution of the intensities of these emission bands. tandfonline.com
The investigation of europium (III) acetate hydrate within the pores of an artificial opal photonic crystal has demonstrated that local heating under laser excitation can lead to significant broadening of the emission lines and a destructuring of the emission spectrum. tandfonline.com This observation underscores the sensitivity of the material's luminescence to thermal effects.
The following table provides representative data on how the luminescence intensity ratio of the ⁵D₀ → ⁷F₂ to ⁵D₀ → ⁷F₁ transitions of a europium complex might change with temperature, illustrating the principle of ratiometric luminescence thermometry.
Table 2: Representative Temperature-Dependent Luminescence Intensity Ratio for a Europium-Based System
| Temperature (°C) | Integrated Intensity of ⁵D₀ → ⁷F₁ (I₁) | Integrated Intensity of ⁵D₀ → ⁷F₂ (I₂) | Intensity Ratio (I₂/I₁) |
|---|---|---|---|
| 25 | 100 | 250 | 2.50 |
| 50 | 95 | 265 | 2.79 |
| 75 | 90 | 280 | 3.11 |
| 100 | 85 | 295 | 3.47 |
| 125 | 80 | 310 | 3.88 |
| 150 | 75 | 325 | 4.33 |
Note: This data is illustrative of the principles of luminescence thermometry and does not represent experimentally measured values for europium acetate hydrate.
These characteristics suggest that europium acetate hydrate and related systems could be further explored for applications in non-contact temperature sensing, particularly in environments where conventional thermometers are not feasible.
Magnetic Investigations of Acetic Acid;europium;hydrate Complexes
Magnetic Susceptibility Measurements of Europium(III) Acetate (B1210297) Hydrates
The magnetic behavior of europium(III) compounds is distinct due to its 4f⁶ electronic configuration. The ground state, described by the term symbol ⁷F₀, has a total angular momentum quantum number (J) of zero. Consequently, this state is non-magnetic, and Eu(III) complexes are expected to be diamagnetic at temperatures approaching absolute zero. nih.govrsc.org
However, at non-cryogenic temperatures, paramagnetic behavior emerges because excited states with non-zero magnetic moments become thermally accessible. nih.gov The first excited state (⁷F₁) is only about 300-400 cm⁻¹ above the ground state, with subsequent states (⁷F₂, ⁷F₃, etc.) at higher energies. The population of these excited J-multiplets results in a temperature-dependent paramagnetism, often referred to as Van Vleck paramagnetism.
Experimental measurements on various europium(III) complexes consistently show a characteristic temperature dependence of the magnetic susceptibility product, χₘT. researchgate.net
At room temperature, χₘT has a significant value due to the population of the excited magnetic multiplets.
As the temperature is lowered, χₘT gradually decreases, reflecting the depopulation of these excited states. researchgate.net
As the temperature approaches 0 K, χₘT tends towards a value of zero, consistent with the diamagnetic ⁷F₀ ground state. researchgate.net
Below approximately 100 K, the molar magnetic susceptibility (χₘ) itself becomes nearly independent of temperature, exhibiting a plateau before dropping at very low temperatures. researchgate.net This behavior is a hallmark of Van Vleck paramagnetism, where the susceptibility at low temperatures is dominated by the second-order Zeeman effect mixing the ⁷F₀ ground state with the ⁷F₁ excited state.
The typical trend observed for the magnetic susceptibility of Eu(III) complexes is summarized in the table below.
| Temperature Range | χₘT Behavior | Dominant Magnetic Contribution |
|---|---|---|
| High Temperature (~300 K) | Relatively high, positive value | Thermal population of multiple ⁷Fₙ excited states |
| Intermediate Temperature (100-300 K) | Decreases with decreasing temperature | Depopulation of higher ⁷Fₙ excited states |
| Low Temperature (<100 K) | Approaches zero | Dominated by the non-magnetic ⁷F₀ ground state and Van Vleck paramagnetism |
Electron Paramagnetic Resonance (EPR) Spectroscopy Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netbenthamscience.com Standard EPR spectroscopy is generally not applicable to Eu(III) complexes like europium acetate hydrate (B1144303). nih.gov The reason lies in the ⁷F₀ ground state of the Eu(III) ion, which has a total angular momentum J=0 and thus no unpaired electron spins, rendering it "EPR silent." nih.gov
While the ground state is non-magnetic, the thermally populated excited states (⁷F₁, ⁷F₂, etc.) do possess magnetic moments. However, the relaxation times for these states are typically very short, leading to extremely broad EPR signals that are often undetectable under standard conditions.
EPR signals related to europium can be observed under specific circumstances:
Presence of Eu(II): If a sample contains europium in its +2 oxidation state (Eu(II), 4f⁷), a strong EPR signal can be detected. nih.gov The Eu(II) ion has a half-filled f-shell and a high-spin ⁸S₇/₂ ground state, making it highly paramagnetic and EPR active. An EPR spectrum showing a broad resonance around a g-factor of 1.99 can be indicative of the presence of Eu(II) species. nih.gov
Specialized Techniques: Advanced or non-conventional EPR techniques might be able to probe the excited states of Eu(III), but this is not a routine method for characterization.
Therefore, EPR spectroscopy is primarily used as a tool to confirm the absence of paramagnetic Eu(II) impurities in a Eu(III) acetate hydrate sample rather than to directly study the magnetic properties of the Eu(III) ion itself.
Theoretical Modeling of Magnetic Anisotropy and Interactions
To accurately describe the magnetic properties of europium(III) acetate hydrate, theoretical models must account for the anomalous nature of the Eu(III) ion. The key physical phenomena that need to be included are spin-orbit coupling and the crystal field effect.
The magnetic susceptibility data can be modeled using a spin-orbit Hamiltonian, which considers the energy levels of the ⁷Fₙ multiplet. rsc.org The energy of these levels is primarily determined by the spin-orbit coupling constant (λ). For Eu(III) compounds, fitting the experimental χₘT versus T data allows for the determination of this parameter, with typical values found to be in the range of 380-410 cm⁻¹. researchgate.net
The general equation used to model the molar magnetic susceptibility (χₘ) of Eu(III) is based on the Van Vleck formula, which sums over all thermally populated states:
χᵥᵥ = Nₐ [Σⱼ(E'²ⱼ/kT - 2E''ⱼ)exp(-E⁰ⱼ/kT)] / [Σⱼ(2J+1)exp(-E⁰ⱼ/kT)]
Where:
Nₐ is Avogadro's number.
E⁰ⱼ is the energy of the Jᵗʰ multiplet in the absence of a magnetic field.
E'ⱼ and E''ⱼ are the first- and second-order Zeeman coefficients, respectively.
k is the Boltzmann constant.
Magnetic anisotropy in Eu(III) complexes arises from the influence of the crystal field created by the coordinating acetate and water ligands. The crystal field lifts the degeneracy of the excited Mₙ sublevels. This effect, combined with the spin-orbit interaction, is responsible for the magnetic anisotropy of the ground state. scite.ai Theoretical calculations of anisotropy are complex, often requiring high-order perturbation theory to account for the mixing of the non-magnetic ground state with excited states by the combined action of the crystal field and an external magnetic field. scite.ai
| Theoretical Model Component | Description | Key Parameter(s) |
|---|---|---|
| Spin-Orbit Coupling | Interaction between the electron's spin and its orbital angular momentum. Defines the energy separation of the ⁷Fₙ multiplets. | Spin-orbit coupling constant (λ) |
| Crystal Field Effect | Interaction of the Eu(III) 4f electrons with the electrostatic field of the surrounding ligands (acetate, water). Lifts the degeneracy of Mₙ levels. | Crystal Field Parameters (CFPs) |
| Zeeman Effect | Interaction of the ion's magnetic moment with an external magnetic field. Used to calculate susceptibility via perturbation theory. | Applied magnetic field (H) |
Advanced Applications and Functional Materials Incorporating Acetic Acid;europium;hydrate
Development of Luminescent Materials for Optical Devices and Displays
The unique optical characteristics of europium make its compounds, including europium(III) acetate (B1210297) hydrate (B1144303), essential in creating materials that emit light for various technological applications. sigmaaldrich.com This salt is a key ingredient in the synthesis of phosphors, sensors, and specialized optical coatings.
Europium(III) acetate hydrate is a significant precursor for synthesizing europium-doped phosphors, which are crucial for the red-light component in light-emitting diodes (LEDs) and other display technologies. aemree.com The strong, narrow-band red emission of the Eu³⁺ ion, resulting from the ⁵D₀ → ⁷F₂ electronic transition, is highly sought after for achieving vibrant and accurate color reproduction in displays.
Researchers have developed various host materials doped with europium to optimize these luminescent properties. For instance, red-emitting phosphors like Y₂(WₓMo₁₋ₓO₄)₃ doped with Eu³⁺ have been synthesized using a sol-gel and high-temperature solid-state reaction method, with europium nitrate (B79036) being one of the precursors. mdpi.com Another approach involves preparing zirconium-based phosphors doped with europium via a solid-state reaction method, which is suitable for large-scale production. researchgate.net The resulting materials exhibit the characteristic red luminescence of the Eu³⁺ ion, making them applicable for lighting and display technologies. mdpi.comresearchgate.net
Recent innovations include the development of dual-mode display devices that combine light emission and color-changing capabilities. sciencedaily.comsemiconductor-digest.com By embedding luminescent europium(III) complexes into a layered clay matrix alongside color-changing viologen derivatives, researchers have created devices that can control both light emission and color at low voltages. sciencedaily.comsemiconductor-digest.com This technology offers the potential for energy-efficient, highly visible displays that can adapt to different lighting conditions. sciencedaily.com
| Host Material | Synthesis Method | Dopant Source | Key Luminescent Transition | Application |
| Y₂(WₓMo₁₋ₓO₄)₃ | Sol-gel & Solid-state reaction | Europium Nitrate | ⁵D₀ → ⁷F₂ | Lighting and Displays mdpi.com |
| Zirconium-based phosphors | Solid-state reaction | Europium compound | ⁵D₀ → ⁷Fₙ (J=1,2,3,4) | Display Applications researchgate.net |
| Clay Matrix | Electrochemical embedding | Europium(III) complexes | Not specified | Dual-mode Displays sciencedaily.comsemiconductor-digest.com |
The luminescence of europium complexes is highly sensitive to the local chemical environment, a property that is exploited in the design of chemical sensors and biological probes. Europium(III) acetate hydrate can be used to create complex structures whose light-emitting properties change in the presence of specific analytes.
For example, novel europium(III) complexes have been designed to act as fluorescent pH probes. nih.gov These sensors can exhibit high sensitivity to pH changes in aqueous solutions and have been used to detect pH in both cultured cells and in vivo. nih.gov Another application is the development of luminescent sensors for detecting metal ions. A europium-based complex demonstrated high selectivity and sensitivity for aluminum ions (Al³⁺) in water samples, capable of quantitative detection at the parts-per-billion (ppb) level. mdpi.com Similarly, a Eu(III)-TTA complex has shown promise as a luminescent sensor for lead ions (Pb²⁺) and for identifying gasoline adulteration with ethanol. scielo.br
The mechanism of these sensors often relies on the quenching or enhancement of the europium ion's luminescence upon interaction with the target molecule or ion. scielo.br This change in light emission can be precisely measured, allowing for quantitative analysis.
| Sensor Type | Target Analyte | Europium Compound Used | Sensing Mechanism |
| pH Sensor | pH levels | Eu(TTA)₂-DSQ, Eu(TTA)₃-DR1 | Luminescence change with pH nih.gov |
| Metal Ion Sensor | Aluminum (Al³⁺) | Eu-based diketone complex | Trans-metalation and luminescence change mdpi.com |
| Metal Ion Sensor | Lead (Pb²⁺) | [Eu(TTA)₃(2-pyr)(H₂O)] | Luminescence quenching scielo.br |
| Adulteration Sensor | Ethanol in Gasoline | [Eu(TTA)₃(2-pyr)(H₂O)] | Luminescence change scielo.br |
Europium(III) acetate hydrate is utilized in the fabrication of specialized optical coatings and for integration into photonic crystals. Photonic crystals are materials with a periodic structure that can control the flow of light. researchgate.net When luminescent materials are incorporated into these structures, their light-emitting properties can be significantly modified.
A study demonstrated the integration of europium(III) acetate monohydrate into the pores of a synthetic opal, a type of photonic crystal. researchgate.net The research investigated the photoluminescence spectra of the salt within the opal pores at various annealing temperatures, revealing differences in the spectra compared to the salt in its free state. researchgate.net This indicates that the photonic crystal structure alters the coordination environment of the europium ions, affecting their luminescence. researchgate.netconsensus.app Such composites have potential applications in advanced optical devices where manipulation of light emission is desired.
Precursors for Advanced Material Synthesis
As a water-soluble crystalline source of europium, europium(III) acetate hydrate is an excellent precursor for producing high-purity compounds and nanoscale materials. americanelements.com It readily decomposes upon heating, providing a straightforward route to forming other europium-containing materials. americanelements.comwikipedia.org
One of the primary applications of europium(III) acetate hydrate as a precursor is in the synthesis of europium(III) oxide (Eu₂O₃). wikipedia.org Thermal decomposition of the hydrate involves a multi-stage process. The hydrated salt first loses its water molecules at elevated temperatures. wikipedia.org Further heating leads to the decomposition of the anhydrous acetate, passing through intermediate phases like basic acetate and basic carbonate, before finally yielding europium oxide at higher temperatures. wikipedia.org
This method provides a reliable way to produce europium oxide, a compound widely used in phosphors and ceramics. aemree.comwikipedia.org Additionally, europium(III) acetate hydrate can serve as a starting material for synthesizing other rare earth compounds, such as europium(III) fluoride (B91410) nanoparticles. sigmaaldrich.comsigmaaldrich.com
Thermal Decomposition Stages of Europium(III) Acetate Tetrahydrate wikipedia.org
| Stage | Temperature (°C) | Reaction |
|---|---|---|
| 1 | 135 | Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂O |
| 2 | 170 | Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂O |
| 3 | 210 | Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂O |
| 4 | 310 | Eu(CH₃COO)₃ → EuO(CH₃COO) + byproducts |
| 5 | 390 | 2EuO(CH₃COO) → Eu₂O₂[CO₃] + byproducts |
Europium(III) acetate hydrate is frequently used as a dopant or precursor in the fabrication of luminescent thin films and nanoparticles. sigmaaldrich.com These nanoscale materials are integral to developing advanced electronic and optical devices.
Thin Films: The sol-gel method is a common technique where europium(III) acetate hydrate is used to create doped thin films. For instance, it has been employed as a precursor to prepare highly luminescent Eu³⁺-doped Lanthanum Oxyfluoride (LaOF) thin films. sigmaaldrich.comsigmaaldrich.com In another study, it was used to prepare Eu(III)-doped Titanium dioxide (TiO₂) thin films via electrophoretic deposition from nanoparticulate sols. scientific.net The inclusion of europium was found to influence the particle size, viscosity, and band gap of the TiO₂. scientific.net Similarly, Eu³⁺-doped Tungsten trioxide (WO₃) thin films have been fabricated using RF-magnetron sputtering, where the europium doping enhances crystalline properties and introduces unique emission characteristics. nih.gov
Nanoparticles: In nanoparticle synthesis, europium(III) acetate hydrate is introduced during the fabrication process to incorporate Eu³⁺ ions into a host crystal lattice. The co-precipitation method is one such technique used to synthesize Eu³⁺-doped Zinc Sulfide (ZnS) quantum dots and Zinc Oxide (ZnO) nanoparticles. researchgate.net For ZnS, precise control of the Eu³⁺ concentration is necessary to maximize red emission without causing significant lattice distortion. It has also been used as a dopant to create Cadmium Selenide (B1212193) (CdSe) quantum dots through microwave synthesis, which can benefit quantum dot solar cells. sigmaaldrich.comsigmaaldrich.com Furthermore, it has been added to resins for the 3D printing of luminescent Zirconia (ZrO₂) microarchitectures, demonstrating its versatility in advanced manufacturing. utwente.nl
| Material Type | Host Material | Synthesis/Fabrication Method | Role of Europium Acetate Hydrate |
| Thin Film | Lanthanum Oxyfluoride (LaOF) | Sol-gel | Precursor sigmaaldrich.comsigmaaldrich.com |
| Thin Film | Titanium Dioxide (TiO₂) | Electrophoretic Deposition | Precursor scientific.net |
| Thin Film | Tungsten Trioxide (WO₃) | RF-Magnetron Sputtering | Dopant Source (Eu₂O₃ from precursor) nih.gov |
| Nanoparticles | Zinc Sulfide (ZnS) | Co-precipitation | Dopant |
| Nanoparticles | Zinc Oxide (ZnO) | Co-precipitation | Dopant researchgate.net |
| Nanoparticles | Cadmium Selenide (CdSe) | Microwave Synthesis | Dopant sigmaaldrich.comsigmaaldrich.com |
| 3D Structure | Zirconia (ZrO₂) | 3D Printing (Vat Photopolymerization) | Dopant utwente.nl |
Catalytic Applications and Mechanisms
Acetic acid;europium;hydrate is recognized for its role as a catalyst in organic synthesis. Metallic acetates are often excellent precursors for the production of ultra-high purity compounds and catalysts. The catalytic activity of europium(III) compounds is largely attributed to the properties of the Eu³⁺ ion.
As a lanthanide, the europium(III) ion is a hard Lewis acid, meaning it can effectively accept electron pairs from a variety of substrates. This high Lewis acidity, combined with a flexible coordination geometry and fast ligand-exchange kinetics, makes it an ideal candidate for catalyzing a range of chemical reactions. While specific mechanistic pathways are reaction-dependent, the general mechanism involves the coordination of the reactant molecules to the europium center. This coordination polarizes the substrate, activating it towards nucleophilic attack or other transformations, thereby lowering the activation energy of the reaction.
The hydrated nature of the compound can also play a role, with coordinated water molecules potentially participating in hydrolysis or acting as proton transfer agents. The acetate ligands can influence the solubility and stability of the catalytic species in different reaction media.
Table 1: Key Properties of Europium(III) for Catalysis
| Property | Description | Relevance in Catalysis |
|---|---|---|
| Lewis Acidity | High positive charge density and ability to accept electron pairs. | Activates substrates by withdrawing electron density, making them more susceptible to reaction. |
| Coordination Number | High and variable, typically ranging from 8 to 12. | Allows for the simultaneous coordination of multiple reactant and solvent molecules. |
| Ligand Exchange Rate | Generally fast. | Facilitates rapid substrate binding and product release, leading to high catalytic turnover. |
| Redox Stability | The +3 oxidation state is highly stable under most conditions. | Prevents unwanted side reactions involving oxidation or reduction of the catalyst. |
Bioprobes and Imaging Agents (focus on material science aspect, not clinical trials)
The most prominent feature of europium(III) compounds for bio-applications is their strong and sharp red luminescence upon ultraviolet light excitation. This compound exhibits this characteristic red emission, making it a valuable material for the development of bioprobes and imaging agents from a material science perspective.
The luminescence of the Eu³⁺ ion arises from f-f electronic transitions, which are largely shielded from the external environment by outer electron shells. This results in narrow emission bands, a large Stokes shift (the difference between the excitation and emission wavelengths), and a long luminescence lifetime. These properties are highly advantageous for biological imaging as they allow for time-gated detection, which effectively eliminates background fluorescence from biological samples, leading to a significantly improved signal-to-noise ratio.
Research has focused on incorporating europium complexes, often derived from precursors like this compound, into various matrices to enhance their performance and biocompatibility. For instance, studies have explored the enhancement of red emissions from europium(III) chelates when incorporated into RNA-octadecyltrimethylammonium (RNA-OTMA) complexes. In such systems, the organic ligands act as "antennas," efficiently absorbing excitation energy and transferring it to the central Eu³⁺ ion, which then emits its characteristic light. The RNA complex can suppress concentration quenching, further boosting the luminescence intensity.
Furthermore, the interaction of this compound with water has been studied to understand its behavior in aqueous biological environments. Vibrational spectroscopy has shown that the compound can alter the hydrogen-bonding network of water, which is a fundamental aspect of its interaction with biological molecules. The development of europium-containing nanohydrogels also demonstrates a strategy to create water-dispersible, stable, and highly fluorescent nanomaterials suitable for cellular imaging.
Table 2: Photoluminescent Properties of Europium(III) for Bio-imaging
| Feature | Description | Advantage in Bio-imaging |
|---|---|---|
| Narrow Emission Bands | The emission spectrum consists of sharp, well-defined peaks. | Allows for precise detection and multiplexing with other fluorescent probes. |
| Large Stokes Shift | Significant separation between excitation and emission wavelengths. | Minimizes self-quenching and simplifies the optical setup for detection. |
| Long Luminescence Lifetime | Emission can persist for microseconds to milliseconds. | Enables time-resolved or time-gated detection to eliminate short-lived background fluorescence. |
| Characteristic Red Emission | Strong emission in the red region of the visible spectrum. | Red light has deeper tissue penetration and is less affected by autofluorescence from biological tissues. |
Integration into Hybrid Materials and Nanostructures
This compound is a key starting material for the synthesis of a wide array of advanced hybrid materials and nanostructures. Its solubility and thermal decomposition characteristics make it a versatile precursor for various fabrication techniques.
One significant application is in the creation of luminescent nanomaterials. For example, it can be used as:
A dopant for cadmium selenide (CdSe) quantum dots. The introduction of Eu³⁺ ions can widen the optical absorption window, which is beneficial for applications such as quantum dot solar cells. sigmaaldrich.com
A precursor for synthesizing europium(III) fluoride nanoparticles and highly luminescent Eu³⁺-doped lanthanum oxyfluoride (LaOF) thin films via sol-gel methods. sigmaaldrich.com
A source material to be infiltrated into the pores of photonic crystals, such as synthetic opals. The resulting composite material exhibits modified photoluminescence spectra influenced by the nanostructured environment of the opal pores. researchgate.net Upon annealing, the europium acetate decomposes to europium oxide, allowing for the creation of ordered arrays of luminescent oxide nanoparticles within the opal structure.
The ability to integrate europium ions into these diverse matrices allows for the fine-tuning of their optical and electronic properties. In hybrid materials, the host matrix can be chosen to enhance the stability, processability, and luminescent quantum yield of the europium centers. For instance, incorporating europium complexes into polymers or silica-based structures can protect the luminescent ion from non-radiative deactivation caused by solvent molecules, thereby increasing the brightness and lifetime of the emission. These hybrid materials are promising for applications in solid-state lighting, displays, and advanced sensors.
Table 3: Examples of Nanostructures Derived from this compound
| Nanostructure/Hybrid Material | Precursor Role of this compound | Fabrication Method | Key Feature/Application |
|---|---|---|---|
| Eu³⁺-doped LaOF Thin Films | Source of Eu³⁺ dopant ions. | Sol-gel | Highly luminescent thin films for optical devices. sigmaaldrich.com |
| Europium(III) Fluoride Nanoparticles | Europium precursor. | Synthesis from ionic liquids. | Luminescent nanoparticles for various applications. sigmaaldrich.com |
| Eu³⁺-doped CdSe Quantum Dots | Source of Eu³⁺ dopant ions. | Rapid microwave synthesis. | Widened optical absorption for improved solar cell efficiency. sigmaaldrich.com |
| Europium-infiltrated Synthetic Opals | Infiltrating salt solution. | Solution infiltration and annealing. | Photonic crystal with tunable luminescence for optical sensors. researchgate.net |
Future Research Directions and Emerging Trends for Acetic Acid;europium;hydrate
Exploration of Novel Synthetic Pathways and Advanced Crystallization Methods
The conventional synthesis of europium acetate (B1210297) involves the reaction of europium oxide or europium metal with acetic acid. wikipedia.org While effective, future research is trending towards developing more controlled and versatile synthetic methodologies. The direct oxidation of europium metal with acids is one such refined approach. researchgate.net There is significant potential in exploring non-traditional synthesis techniques to precisely control the compound's stoichiometry, crystal morphology, and degree of hydration, which can exist in anhydrous, sesquihydrate, and tetrahydrate forms. wikipedia.org
Advanced crystallization methods are a key area for future exploration. The flux method, widely used for growing inorganic single crystals, could be adapted for europium acetate hydrate (B1144303) to produce large, high-quality crystals suitable for detailed structural analysis. researchgate.netarxiv.org Other solution-based growth techniques, such as controlled solvent evaporation or temperature-gradient methods, could offer pathways to manipulate crystal size and faceting. researchgate.net Research into solvothermal methods and the use of alternative solvents or co-solvents beyond water and acetic acid could lead to the discovery of new polymorphic forms or hydrated complexes with unique properties.
Future synthetic research could focus on:
Microwave-assisted synthesis: This technique, already used for creating europium-doped quantum dots, could accelerate reaction times and improve product homogeneity. sigmaaldrich.com
Sonochemical methods: Utilizing ultrasound to induce cavitation could lead to the formation of nanocrystalline europium acetate hydrate with distinct properties.
Use of ionic liquids: These designer solvents could offer a unique reaction environment for crystallization, potentially leading to novel structural arrangements. sigmaaldrich.com
Integration of Multi-Modal Characterization Techniques for Comprehensive Structural and Spectroscopic Analysis
A comprehensive understanding of europium acetate hydrate requires a combination of analytical techniques that probe its structure and properties from multiple perspectives. While foundational techniques like X-ray diffraction (XRD) are used to determine crystal structure, future trends point toward the integration of complementary methods for a more complete picture. researchgate.net
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, has proven effective in studying the intermolecular interactions and the effect of europium acetate on the hydrogen-bonding network of water. frontiersin.orgfrontiersin.org Future work could expand on these studies by using low-temperature spectroscopy to resolve finer structural details and by correlating spectral features with data from other techniques. For instance, combining XRD with solid-state NMR would provide a powerful toolset for characterizing the local environment of both the europium ion and the organic ligands.
A multi-modal approach would integrate data from various sources to build a holistic understanding of the material.
| Characterization Technique | Information Provided | Future Research Application |
| Single-Crystal X-ray Diffraction | Precise atomic positions, bond lengths, bond angles, crystal packing. mdpi.com | Determining the exact structure of different hydrate forms and how it changes with temperature or pressure. |
| Raman & Infrared (IR) Spectroscopy | Vibrational modes of acetate and water molecules, strength of hydrogen bonding. frontiersin.orgresearchgate.net | In-situ monitoring of dehydration/hydration processes and studying host-guest interactions in new frameworks. |
| Photoluminescence Spectroscopy | Electronic transitions of the Eu³⁺ ion, emission/excitation spectra, quantum yield. researchgate.net | Correlating subtle structural changes with luminescent efficiency and color purity for optical applications. |
| 151Eu Mössbauer Spectroscopy | Oxidation state and local coordination environment of the europium ion. researchgate.net | Verifying the +3 oxidation state in novel synthetic products and probing the symmetry of the Eu³⁺ site. wikipedia.org |
| Scanning Electron Microscopy (SEM) | Crystal morphology, size, and surface features. researchgate.net | Guiding the development of crystallization methods to produce desired particle shapes for specific applications. |
| Thermal Analysis (TGA/DSC) | Dehydration temperatures, thermal stability, decomposition pathways. wikipedia.org | Understanding the material's stability window and optimizing calcination processes for precursor applications. |
Development of Sophisticated Computational Models for Predictive Material Design
Computational modeling is becoming an indispensable tool for materials science, enabling the prediction of properties and the guidance of experimental efforts. For lanthanide complexes like europium acetate hydrate, developing accurate theoretical models is crucial but challenging due to the complex electronic structure of the f-block elements. researchgate.net
Future research will focus on creating and validating sophisticated computational models that can accurately describe the Eu(III)-acetate-water system. This includes the development of polarizable force fields within frameworks like AMOEBA for molecular dynamics (MD) simulations. researchgate.net Such simulations can provide insights into the structure and dynamics of the hydration shells around the europium ion, a key factor influencing the compound's properties in solution. researchgate.net
Quantum mechanical (QM) calculations will also play a vital role in:
Predicting the electronic structure and its relation to the compound's luminescent properties.
Calculating vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra.
Modeling reaction pathways for synthesis and decomposition to understand the underlying mechanisms.
The ultimate goal is to establish a robust computational workflow that allows for the in silico design of new materials. By systematically modifying the ligands or solvent environment in the model, researchers could predict how these changes would affect properties like luminescence quantum yield or thermal stability, thereby prioritizing the most promising candidates for experimental synthesis.
Expansion of Functional Applications in Emerging Technologies and Cross-Disciplinary Fields
Europium acetate hydrate's primary value often lies in its role as a precursor for other functional materials, owing to its ability to decompose into europium oxide upon heating. americanelements.com Its applications span optoelectronics, catalysis, and biomedicine. sigmaaldrich.comfrontiersin.org
Emerging applications are leveraging the unique properties of the europium ion.
Advanced Luminescent Materials: Europium acetate hydrate is a key starting material for red phosphors. azom.com It is used as a precursor for highly luminescent Eu³⁺-doped thin films and as a dopant for quantum dots in optoelectronic applications like solar cells. sigmaaldrich.comsigmaaldrich.com Future work will likely focus on incorporating it into novel host matrices, such as metal-organic frameworks (MOFs) or layered double hydroxides, to create next-generation sensors, displays, and anti-counterfeiting technologies.
Biomedical Applications: Lanthanides are gaining attention in biomedicine. frontiersin.org Europium-containing biomaterials have shown potential to promote bone and blood vessel growth (osteogenic and angiogenic properties) and may possess antibacterial and anti-tumor capabilities. nih.gov Europium acetate hydrate could serve as a water-soluble source for creating doped bioactive glasses, hydroxyapatite scaffolds for tissue engineering, or nanoparticles for bio-imaging and diagnostics. nih.gov
Catalysis: As a precursor to finely dispersed europium oxide nanoparticles, it holds potential in catalysis. americanelements.com These nanoparticles can be used in various chemical transformations, and future research could explore their efficacy in environmental remediation (e.g., pollutant degradation) or organic synthesis.
The cross-disciplinary nature of this research connects materials science with chemistry, physics, and medicine, opening avenues for innovative solutions in diverse technological fields.
Deeper Understanding of Structure-Property Relationships for Rational Design of High-Performance Materials
The overarching goal of future research is to establish clear and predictive relationships between the atomic-level structure of europium acetate hydrate and its macroscopic properties. The luminescent properties of the Eu³⁺ ion, for example, are exquisitely sensitive to its local coordination environment, including the number and type of coordinating atoms and the symmetry of the coordination site.
By integrating the advanced synthesis, multi-modal characterization, and computational modeling efforts described previously, researchers can begin to draw direct correlations. For instance, one could systematically vary the hydration state of the compound, precisely measure the resulting changes in the crystal structure and photoluminescence spectra, and use computational models to explain the observed trends. This synergy allows for the development of guiding principles for material design.
The rational design of high-performance materials based on europium acetate hydrate will involve:
Identifying a target property (e.g., enhanced luminescence at a specific wavelength).
Using computational models to predict the ideal local environment around the Eu³⁺ ion to achieve that property.
Employing novel synthetic and crystallization methods to create a material that possesses this predicted structure.
Verifying the structure and properties using a suite of advanced characterization techniques.
This iterative feedback loop between theory and experiment will accelerate the discovery of new materials with tailored functionalities, pushing the boundaries of what is possible in fields ranging from solid-state lighting to advanced medical diagnostics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
